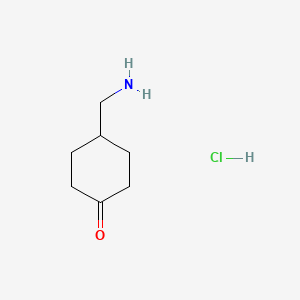
4-(Aminomethyl)cyclohexanone HCl
Vue d'ensemble
Description
4-(Aminomethyl)cyclohexanone HCl, also known as S(+)-ketamine or esketamine, is a chiral compound with a molecular weight of 237.73 g/mol. It is widely used as an anesthetic and analgesic drug in the medical field. It is also found to inhibit plasmin-induced fibrinolysis and is used in various hemorrhagic diseases and abnormal bleeding in operations .
Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)cyclohexanone HCl is C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .Physical And Chemical Properties Analysis
4-(Aminomethyl)cyclohexanone HCl has a density of 1.0±0.1 g/cm3, a boiling point of 224.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.5±19.8 °C .Applications De Recherche Scientifique
Polymer and Resin Development
4-(Aminomethyl)cyclohexanone HCl and related compounds have been utilized in the synthesis of novel classes of polymers and resins. For instance, Diakoumakos and Mikroyannidis (1994) demonstrated the use of cyclohexanone derivatives in the development of polyesters, polyurethanes, and epoxy resins, highlighting their improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
Catalysis and Chemical Reactions
The compound has been involved in various catalytic and chemical processes. Zhou et al. (2017) described its use in the palladium-catalyzed ester α-arylation and subsequent decarboxylation, demonstrating a broad scope and high yield in these reactions (Zhou et al., 2017). Similarly, Ohkubo, Fujimoto, and Fukuzumi (2011) explored its role in the photooxygenation of cyclohexane, leading to the efficient production of cyclohexanone and other compounds (Ohkubo, Fujimoto, & Fukuzumi, 2011).
Stereoselective Synthesis
In the domain of stereoselective synthesis, the compound has been used for the preparation of various stereospecific chemicals. Effenberger et al. (2002) highlighted its use in the hydroxynitrile lyase-catalyzed addition of HCN to cyclohexanones, enabling the stereoselective preparation of tetronic acids (Effenberger, Roos, Kobler, & Bühler, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-(Aminomethyl)cyclohexanone HCl have been synthesized for potential therapeutic uses. Liu et al. (2013) designed and synthesized novel compounds derived from cyclohexanone for their analgesic and anti-inflammatory capacities (Liu et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWFRAEBRUTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexanone HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



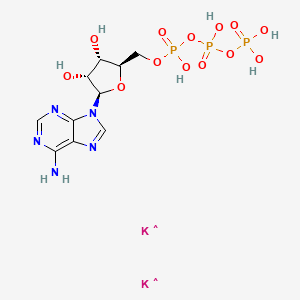
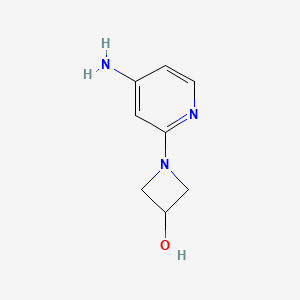

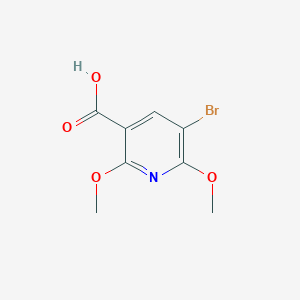
![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)


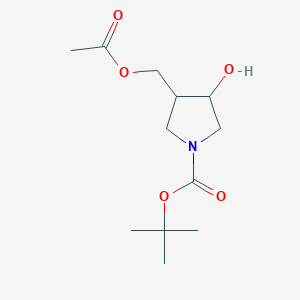

![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)

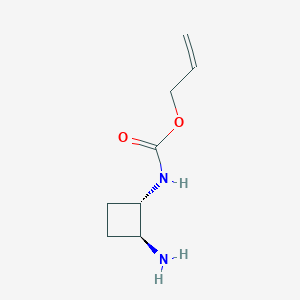
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)
